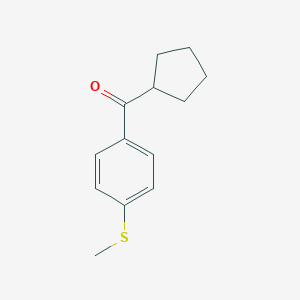

cyclopentyl 4-thiomethylphenyl ketone

Description

Significance of Ketone Functional Groups in Synthetic Organic Methodologies

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a cornerstone of organic synthesis. Its importance stems from its versatile reactivity, allowing it to serve as a key intermediate in the construction of more complex molecules.

Reactivity and Transformations:

Nucleophilic Addition: The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an excellent electrophile. This allows for a wide array of nucleophilic addition reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Enolate Chemistry: The protons on the carbon atoms alpha to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. Enolates are powerful nucleophiles that can participate in a variety of bond-forming reactions, such as alkylations and aldol (B89426) condensations, enabling the elaboration of carbon skeletons.

Reductions and Oxidations: Ketones can be readily reduced to secondary alcohols or completely deoxygenated to alkanes. Conversely, they are products of the oxidation of secondary alcohols. This bidirectional relationship is crucial for interconverting functional groups during a synthetic sequence.

Synthetic Utility: The ketone moiety is a common feature in natural products, pharmaceuticals, fragrances, and industrial chemicals. tamu.edu Many well-established reactions in organic chemistry, including the Wittig reaction, Grignard reactions, and Baeyer–Villiger oxidation, describe a wide range of transformations involving ketones. tamu.edu The development of practical and efficient routes to synthesize ketones from readily available starting materials remains a subject of intense research interest. tamu.edu

A common method for the synthesis of aryl ketones is the Friedel–Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netsemanticscholar.org For instance, the acylation of thioanisole (B89551) (methylphenyl sulfide) with various acylating agents is a known method to produce 4-(methylthio)aryl ketones. researchgate.netresearchgate.net

Prevalence and Research Relevance of Aryl Thioether Moieties in Molecular Design

Aryl thioethers, compounds containing a sulfur atom linked to an aromatic ring and another organic group (Ar-S-R), are of immense importance in medicinal chemistry and materials science. nih.gov The thioether linkage is a key structural component in a significant number of pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net

Medicinal Chemistry Significance: Sulfur-containing compounds, particularly aryl thioethers, are present in a vast array of approved drugs. nih.govevitachem.com They are found in medications used to treat a wide spectrum of conditions, including cancer, HIV, Alzheimer's disease, inflammation, and asthma. tamu.edu The sulfur atom in a thioether is not merely a passive linker; its size, polarizability, and ability to be oxidized to sulfoxides and sulfones allow it to engage in specific interactions with biological targets and influence the molecule's pharmacokinetic properties. nih.govevitachem.com

Synthesis and Research Focus: The construction of the carbon-sulfur (C–S) bond is a central theme in organic synthesis. researchgate.net Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions, such as those developed by Migita and Hartwig, which typically involve the reaction of an aryl halide with a thiol. nih.govorganic-chemistry.org Researchers continuously seek to develop more efficient, milder, and environmentally friendly methods for C–S bond formation, including photoredox catalysis and thiol-free approaches. rsc.org

The reactivity of the thioether moiety itself is also of interest. For example, the oxidation of thioethers to sulfoxides and sulfones is a key transformation. In the context of drug delivery, this oxidation has been explored as a trigger mechanism sensitive to reactive oxygen species (ROS). nih.gov

Contextualization of Cycloalkyl Ketone Systems in Advanced Chemical Synthesis

Cycloalkyl ketones, where the carbonyl group is attached to a cycloalkane ring, are valuable building blocks in organic synthesis. The incorporation of a cyclic aliphatic component like a cyclopentyl group can impart specific conformational constraints and lipophilicity to a molecule, which can be crucial for its biological activity or material properties.

Synthetic Applications: Cycloalkyl aryl ketones, the structural class to which cyclopentyl 4-thiomethylphenyl ketone belongs, are important intermediates. For example, cyclopentyl phenyl ketone is a known precursor in the synthesis of various pharmaceutical compounds. evitachem.comguidechem.com The synthesis of these ketones can be achieved through methods like the Grignard reaction, where an organomagnesium halide reacts with a nitrile or another carbonyl compound. evitachem.comd-nb.infogoogle.comlibretexts.org

The cyclopentane (B165970) ring itself can be constructed through various cyclization reactions, and once formed, the attached ketone functionality allows for further chemical manipulation. nih.gov The reactivity of the cycloalkyl ketone can be influenced by ring strain and stereoelectronic effects. These systems can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and functionalization at positions alpha or beta to the carbonyl group. nih.govrsc.org

Table of Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZRHAZHEIPAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621404 | |

| Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180048-75-3 | |

| Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Insights of Cyclopentyl 4 Thiomethylphenyl Ketone

Reactivity Profiles of the Ketone Carbonyl Group

The carbonyl group in cyclopentyl 4-thiomethylphenyl ketone is a primary site for chemical reactions. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.org A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. The reactivity of the ketone is influenced by both electronic and steric factors. In general, aldehydes are more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-(cyclopentyl)-1-(4-(methylthio)phenyl)ethanol.

Hydride reagents, like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.com The expected product from the reduction of this compound is cyclopentyl(4-(methylthio)phenyl)methanol. evitachem.com

| Nucleophile | Reagent | Expected Product |

| Alkyl Group | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

α-Functionalization and Carbon-Carbon Bond Formation Adjacent to the Ketone

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the conjugate base, the enolate. This property allows for a variety of functionalization reactions at the α-position.

α-Alkylation can be achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide. mdpi.com This process results in the formation of a new carbon-carbon bond at the α-position. For this compound, deprotonation can occur at either the cyclopentyl or the benzylic α-position, potentially leading to a mixture of products.

The α-arylation of ketones is a powerful method for constructing carbon-carbon bonds and can be catalyzed by transition metals like palladium. organic-chemistry.org This reaction typically involves the coupling of an enolate with an aryl halide.

| Reaction | Reagents | Expected Outcome |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | Formation of a C-C bond at the α-position |

| α-Arylation | Palladium Catalyst, Base, Aryl Halide | Formation of a C-Aryl bond at the α-position |

Oxidative Transformations and Cleavage Reactions of Ketones

The Baeyer-Villiger oxidation is a notable oxidative cleavage reaction of ketones that converts them into esters using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group that can better stabilize a positive charge migrating preferentially. organic-chemistry.orglibretexts.org For this compound, the migratory aptitude of the cyclopentyl group versus the 4-thiomethylphenyl group would determine the final ester product.

| Oxidant | Catalyst (if any) | General Product |

| m-CPBA | None | Ester |

| H₂O₂ | Lewis Acid (e.g., Cu(OTf)₂) | Ester |

| H₂O₂ | Brønsted Acid | Lactone (from cyclic ketones) mdpi.com |

Chemical Transformations Involving the Thioether Linkage

The thioether group (-S-CH₃) in this compound introduces another dimension of reactivity to the molecule, centered around the sulfur atom and the adjacent carbon-sulfur bonds.

C-S Bond Activation and Subsequent Reactions

The activation and cleavage of carbon-sulfur bonds in aryl thioethers can be achieved using transition metal catalysts. researchgate.net This area of research has gained significant attention for its potential in organic synthesis, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, transition metal-catalyzed C-S bond activation could potentially lead to the coupling of the aryl group with other fragments.

Oxidation Chemistry of the Sulfur Atom in Aryl Thioethers

The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Common oxidizing agents for this transformation include hydrogen peroxide, peroxyacids (like m-CPBA), and potassium permanganate. The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.

Mild oxidation of this compound would be expected to yield the corresponding sulfoxide (B87167), cyclopentyl 4-(methylsulfinyl)phenyl ketone. Further oxidation under more forcing conditions would lead to the formation of the sulfone, cyclopentyl 4-(methylsulfonyl)phenyl ketone. google.com

| Oxidizing Agent | Expected Product |

| Hydrogen Peroxide (controlled) | Sulfoxide |

| m-CPBA (1 equivalent) | Sulfoxide |

| Potassium Permanganate | Sulfone |

| m-CPBA (excess) | Sulfone |

Cycloaddition Chemistry and Pericyclic Reactions

Cycloaddition and pericyclic reactions represent a class of concerted processes that form cyclic products. The reactivity of ketone-containing compounds in these transformations is a subject of significant synthetic interest. Although direct participation of a simple cyclopentyl ketone in these reactions is not canonical, related ketone systems provide valuable mechanistic analogues for predicting potential reactivity pathways.

[3+2] Cycloadditions of Aryl Cyclopropyl (B3062369) Ketones as Mechanistic Analogues

The study of aryl cyclopropyl ketones in [3+2] cycloaddition reactions offers a compelling mechanistic parallel for understanding how strained ring systems attached to a keto-aryl moiety might behave. These reactions are an effective method for synthesizing highly substituted cyclopentane (B165970) structures. nih.govscispace.comnih.gov A common strategy involves the one-electron reduction of the aryl cyclopropyl ketone, which can be initiated by a photocatalytic system. scispace.comnih.gov

The mechanism proceeds through the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened distonic radical anion. nih.gov This intermediate can then engage with a variety of alkene partners in an intramolecular fashion to form the five-membered ring. nih.gov This photocatalytic approach has been successfully applied to achieve enantioselective [3+2] photocycloadditions, enabling the controlled construction of complex cyclopentanes that are otherwise difficult to access. nih.gov

Visible light photocatalysis, employing systems such as Ru(bpy)₃²⁺ with additives like La(OTf)₃ and TMEDA, has proven effective in generating the necessary radical anion from the aryl cyclopropyl ketone to initiate the cycloaddition with olefins. scispace.comnih.govacs.org This method is mechanistically distinct from Ni⁰-catalyzed cycloadditions of simple cyclopropyl ketones. nih.gov The reaction is compatible with a range of reaction partners, including α-substituted enoates, styrenes, cyclic aliphatic olefins, and alkynes, demonstrating its versatility in constructing complex molecular frameworks. scispace.comacs.org Recently, a method for [3+2] cycloadditions of aryl cyclopropyl ketones has been developed that proceeds under purple LED irradiation without any catalysts or additives. acs.org

| Cyclopropyl Ketone Type | Reaction Partner | Catalysis Method | Product Type | Reference |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Olefins | Visible Light Photocatalysis (Ru(bpy)₃²⁺) | Substituted Cyclopentane | nih.gov |

| Unsymmetrically Substituted Cyclopropyl Ketone | Alkene Partners | Asymmetric Photocatalysis | Enantioenriched Cyclopentane | nih.gov |

| Aryl Cyclopropyl Ketone | Alkynes | Purple LED (Catalyst-Free) | Substituted Cyclopentene | acs.org |

Formal [4+2] Cycloaddition Reactions in Related Ketone Systems

The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. libretexts.orgchemistrytalk.org This reaction involves the combination of a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). libretexts.org Ketonic structures can be involved in formal [4+2] cycloadditions, typically acting as the dienophile or as part of the diene system, often through an enol or enone intermediate. researchgate.net

Reductive Transformations and Hydrogenation Studies

The ketone functional group is highly susceptible to reduction, offering a versatile handle for chemical modification. Reductive transformations, including hydrogenation and reductive coupling, are fundamental processes for converting ketones into alcohols or for forming new carbon-carbon bonds.

Stereoselective Hydrogenation of Ketone Precursors

Asymmetric hydrogenation of ketones is a critical process for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. liv.ac.uk This transformation can be achieved with high enantioselectivity using transition metal catalysts, particularly those based on ruthenium. nih.gov

Catalyst systems composed of Ru complexes with chiral diphosphines (like BINAP) and diamine ligands have shown high activity and enantioselectivity for the hydrogenation of various ketones, including aryl ketones. nih.govresearchgate.net A proposed mechanism involves a concerted six-membered transition state that accounts for the high reactivity. nih.gov

Asymmetric transfer hydrogenation (ATH) provides a practical alternative to methods requiring high-pressure hydrogen gas. liv.ac.uknih.gov In ATH, a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used. liv.ac.uk The Noyori-type catalyst, which consists of a Ru-arene complex with a chiral amino sulfonamide ligand, is highly effective for the ATH of aryl ketones, yielding secondary alcohols with excellent enantiocontrol. nih.gov These methods have been applied to the synthesis of various chiral drugs and their intermediates. libretexts.org

| Catalyst System | Ketone Substrate Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl₂[(S)-binap][(S,S)-dpen] | Aryl Ketones | Asymmetric Hydrogenation | Up to 99% | nih.gov |

| RuCl(S,S)-TsDpen | Aryl Ketones | Asymmetric Transfer Hydrogenation | Up to 98% | nih.gov |

| (R,S,R,S)-PennPhos-Rh complex | Aliphatic Ketones | Asymmetric Hydrogenation | 75-94% | libretexts.org |

| MsDPEN–Cp*Ir complex | Aromatic Heterocyclic Ketones | Asymmetric Hydrogenation | Nearly perfect | nih.gov |

Reductive Coupling Reactions of Related Ketones

Reductive coupling reactions of ketones enable the formation of carbon-carbon bonds, providing synthetic routes to 1,2-diols and alkenes. The classic example is the pinacol (B44631) coupling reaction, which involves the reductive dimerization of a ketone or aldehyde in the presence of a metal like magnesium or sodium to yield a vicinal diol. jove.com The reaction is initiated by a single electron transfer from the metal to the ketone, forming a ketyl radical anion intermediate. jove.com In aprotic solvents, these ketyls dimerize to form the pinacol product. jove.com

A related transformation is the McMurry reaction, which also proceeds through a pinacol-type coupling but uses a titanium reagent. jove.com At lower temperatures, the diol can be isolated, but at higher temperatures, the titanium species effects deoxygenation to produce an alkene. jove.com

More modern methods include electroreductive coupling, which uses electrons as a safe and versatile reducing agent. rsc.org This approach allows for the cross-coupling of two different carbonyl compounds, such as a ketone and an aldehyde, to form unsymmetrical 1,2-diols with high functional group tolerance. rsc.org This electrochemical method can render the ketone a nucleophile that adds to an olefin partner. nih.gov Additionally, copper-catalyzed protocols have been developed for the reductive cross-coupling of aromatic aldehydes and aryl ketones. dicp.ac.cn These reactions showcase the potential of the ketone group in this compound to serve as a key site for constructing larger molecules through C-C bond formation.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial relationships of atoms.

Proton (¹H) NMR Analysis: Chemical Shift Assignments and Spin-Spin Coupling

A proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons. For cyclopentyl 4-thiomethylphenyl ketone, this analysis would have been crucial for assigning the signals corresponding to the protons on the cyclopentyl ring, the aromatic phenyl ring, and the thiomethyl group. However, no publicly available ¹H NMR data could be located for this specific compound.

Carbon-13 (¹³C) NMR Spectroscopy: Characterization of Carbon Environments

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. This technique would have been used to identify and characterize all the carbon atoms in this compound, including the carbonyl carbon of the ketone, the carbons of the cyclopentyl ring, the aromatic carbons, and the methyl carbon of the thiomethyl group. The absence of this data prevents a full characterization of the carbon framework.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are powerful tools that provide correlational information between different nuclei, offering deeper insights into molecular structure.

COSY experiments are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This would have been instrumental in confirming the connectivity of the protons within the cyclopentyl ring and establishing the substitution pattern on the phenyl ring.

HSQC spectroscopy correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This technique would have allowed for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in this compound.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For the target compound, HMBC would have been key in connecting the cyclopentyl ring and the thiomethyl group to the phenyl ketone core.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to identify protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. mdpi.com This through-space correlation provides crucial information for determining the relative stereochemistry and conformational preferences of a molecule in solution. mdpi.commdpi.com

For this compound, the primary conformational flexibility lies in the relative orientation of the cyclopentyl ring and the 4-thiomethylphenyl group around the single bond connecting the carbonyl carbon to the cyclopentyl ring. NOESY experiments can map the spatial proximities between the protons on these two groups, revealing the dominant conformation.

Key interactions that would be investigated include correlations between the protons on the carbon alpha to the carbonyl group (C2' and C5' of the cyclopentyl ring) and the ortho-protons of the phenyl ring (H2 and H6). The presence and intensity of these NOESY cross-peaks would indicate which protons are spatially close, allowing for the construction of a 3D model of the molecule's preferred orientation. For instance, a strong correlation between the cyclopentyl α-protons and the aromatic ortho-protons would suggest a conformation where these groups are positioned near each other. The analysis of a complete set of NOESY correlations provides precise quantitative data regarding the prevailing molecular conformation. mdpi.com

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound This table illustrates potential through-space correlations and their structural implications. Actual results would depend on experimental conditions.

| Interacting Protons | Expected NOE | Conformational Implication |

| H2'/H5' (Cyclopentyl) ↔ H2/H6 (Aromatic) | Medium to Strong | Indicates proximity of the cyclopentyl ring to the aromatic ring, helping to define the torsion angle around the CO-Cyclopentyl bond. |

| H1' (Cyclopentyl) ↔ H2/H6 (Aromatic) | Weak to Medium | Provides further constraints on the rotational orientation of the cyclopentyl group relative to the phenyl ring. |

| H2'/H5' (Cyclopentyl) ↔ H3/H5 (Aromatic) | Weak or Absent | The absence of this correlation, combined with the presence of others, helps to refine the conformational model. |

| S-CH₃ ↔ H3/H5 (Aromatic) | Strong | Confirms the expected spatial proximity between the methyl group and its adjacent aromatic protons. |

Application of Advanced NMR Hardware: High-Field Magnets and Cryogenic Probes

The resolution and sensitivity of NMR spectroscopy are critically dependent on the hardware employed. Modern advancements, including high-field magnets and cryogenic probes, have revolutionized the ability to characterize complex molecules like this compound.

High-Field Magnets: The use of high-field NMR spectrometers (e.g., 600 MHz and above) provides a significant advantage by increasing the chemical shift dispersion. copernicus.org For this compound, the aliphatic protons on the cyclopentyl ring would likely present as complex, overlapping multiplets at lower field strengths. A high-field magnet spreads these signals out, simplifying their analysis and allowing for more accurate determination of coupling constants, which are crucial for conformational analysis. berkeley.eduacs.org This enhanced resolution is also beneficial for clearly distinguishing the signals of the aromatic protons.

Cryogenic Probes: Cryogenic probes, or cryoprobes, dramatically enhance the signal-to-noise ratio (S/N) of an NMR experiment, often by a factor of three to five compared to traditional room-temperature probes. bruker.com This is achieved by cooling the probe's detection coil and preamplifiers to cryogenic temperatures (e.g., using liquid nitrogen or closed-cycle helium coolers), which reduces thermal electronic noise. cornell.eduresearchgate.net The significant boost in sensitivity has profound implications:

Reduced Experiment Time: For a given sample concentration, a desired S/N can be achieved much faster. A 3-fold increase in sensitivity can reduce the required experiment time by a factor of 9. researchgate.net This is especially valuable for time-consuming 2D experiments like NOESY or for analyzing nuclei with low natural abundance, such as ¹³C.

Analysis of Mass-Limited Samples: The enhanced sensitivity allows for the successful analysis of much smaller quantities of material, which is critical when dealing with precious or difficult-to-synthesize compounds. researchgate.net

Table 2: Comparison of ¹³C NMR Acquisition Parameters with Room Temperature vs. Cryogenic Probes Illustrative data for this compound.

| Parameter | Room-Temperature Probe (500 MHz) | Cryogenic Probe (500 MHz) | Advantage |

| Relative S/N | 1x | ~3-4x | Higher sensitivity |

| Sample Amount | ~5-10 mg | <1 mg | Enables analysis of smaller samples |

| Acquisition Time (for equivalent S/N) | ~2 hours | ~10-15 minutes | 9-16 fold reduction in time |

Integration with Other Spectroscopic Methods for Complex Structure Elucidation

While advanced NMR techniques provide extensive detail, the unambiguous elucidation of a novel or complex structure relies on integrating information from multiple spectroscopic methods. egyankosh.ac.in Each technique provides a unique piece of the structural puzzle, and their combined data ensure a confident and complete characterization of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the molecular formula (C₁₃H₁₆OS). The fragmentation pattern observed in the mass spectrum offers further structural clues. Characteristic fragments would likely arise from alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken, leading to the loss of the cyclopentyl radical or the formation of a resonance-stabilized acyl cation. pressbooks.puboregonstate.edu

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. Because the carbonyl is conjugated with the aromatic ring, this peak is expected in the 1685–1666 cm⁻¹ region. libretexts.org Other bands would confirm the presence of aromatic C-H and aliphatic C-H bonds.

¹H and ¹³C NMR Spectroscopy: Standard one-dimensional ¹H and ¹³C NMR spectra provide the fundamental carbon-hydrogen framework. The ¹³C spectrum would show a characteristic downfield resonance for the ketone carbonyl carbon (typically 190-200 ppm for aromatic ketones). pressbooks.pub The ¹H spectrum would show distinct signals for the thiomethyl protons (a singlet), the aromatic protons (an AA'BB' system), and the complex multiplets of the cyclopentyl protons. oregonstate.edu

By combining the molecular formula from MS, the functional group information from IR, the carbon-hydrogen framework from ¹H and ¹³C NMR, and the detailed 3D conformational data from NOESY, a complete and unambiguous structural assignment for this compound can be achieved.

Table 3: Summary of Integrated Spectroscopic Data for this compound Hypothetical data based on typical values for analogous structures.

| Technique | Observation | Structural Information |

| HRMS | M⁺ peak at m/z 220.1024 | Confirms molecular formula C₁₃H₁₆OS |

| IR | Strong absorption at ~1670 cm⁻¹ | Aromatic ketone C=O stretch |

| ¹³C NMR | Signal at ~198 ppm | Ketone carbonyl carbon |

| Signals at ~125-145 ppm | Aromatic carbons | |

| Signal at ~15 ppm | S-CH₃ carbon | |

| ¹H NMR | Singlet at ~2.5 ppm (3H) | S-CH₃ protons |

| Multiplets at ~7.2-7.8 ppm (4H) | Aromatic protons | |

| Multiplets at ~1.6-3.5 ppm (9H) | Cyclopentyl protons | |

| NOESY | Cross-peaks between cyclopentyl and aromatic protons | Defines 3D conformation and relative orientation of the rings |

Computational Chemistry and Theoretical Studies

Mechanistic Investigations via Computational Modeling

Computational modeling is an indispensable tool for exploring the detailed pathways of chemical reactions, allowing for the study of short-lived and high-energy species that are difficult to detect experimentally.

To understand how a reaction occurs, chemists model the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the process involves locating the transition state , which is the highest energy structure along the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. A lower barrier signifies a faster, more favorable reaction. For any proposed reaction involving cyclopentyl 4-thiomethylphenyl ketone, these calculations would determine the kinetic feasibility of the mechanism.

When a reaction can lead to multiple different products, computational modeling can predict the outcome. By calculating the activation energies for all possible competing pathways, the most favorable route can be identified. rsc.org

Chemoselectivity: Determines which functional group in a molecule is most likely to react.

Regioselectivity: Predicts which position on a molecule or functional group the reaction will occur.

Stereoselectivity: Predicts the preferential formation of one stereoisomer over others.

This analysis provides a quantitative basis for understanding and predicting the selectivity observed in chemical reactions.

Analysis of Solvent Effects and Catalysis in Reaction Pathways

Computational models are instrumental in dissecting the intricate interplay of solvent molecules and catalysts in the reaction pathways of ketones. For reactions involving aryl ketones, such as this compound, the solvent can influence reaction rates and selectivity by stabilizing transition states or intermediates. For instance, in palladium-catalyzed α-arylation reactions—a common method for forming C(sp³)–C(sp²) bonds in ketones—the choice of solvent is critical. nih.govacs.org Theoretical studies on similar systems demonstrate that the reaction typically proceeds through oxidative addition, transmetallation with a ketone enolate, and subsequent reductive elimination. nih.govacs.org

The polarity and coordinating ability of the solvent can affect the energetics of each step in the catalytic cycle. Computational analysis shows that the binding mode of the enolate to the palladium center (C-bound vs. O-bound) can be influenced by sterics and solvent environment, with the O-bound enolate sometimes acting as an off-cycle, unproductive species. nih.govacs.org Catalysis, often by transition metals like palladium, provides a lower-energy pathway for reactions that would otherwise be kinetically unfavorable. researchgate.net Quantum mechanical calculations help elucidate these complex potential energy surfaces, predicting the most likely reaction mechanisms and identifying the rate-determining steps. nih.gov

| Parameter | Influence on Reaction Pathway | Computational Insight |

| Solvent Polarity | Can stabilize charged intermediates and transition states, potentially altering reaction rates. | Models like the Polarizable Continuum Model (PCM) are used to calculate the energetic effects of bulk solvent on the reaction profile. |

| Catalyst Choice | Determines the specific mechanism and activation energies of the reaction steps (e.g., oxidative addition, reductive elimination). nih.govacs.org | Density Functional Theory (DFT) is used to calculate the geometries and energies of catalyst-substrate complexes and transition states. |

| Ligand Effects | In metal-catalyzed reactions, ligands on the metal center influence steric and electronic properties, affecting selectivity and efficiency. nih.gov | Molecular mechanics (MM) and quantum mechanics (QM) methods can model ligand-metal-substrate interactions to predict outcomes. |

This interactive table summarizes the key factors analyzed in computational studies of reaction pathways.

Structure-Reactivity Relationship Studies and Predictive Modeling

Structure-reactivity relationship studies aim to correlate a molecule's structural features with its chemical reactivity. nih.gov For this compound, this involves understanding how the cyclopentyl, carbonyl, and 4-thiomethylphenyl moieties collectively determine the molecule's behavior. Predictive modeling, utilizing machine learning and quantum mechanical calculations, allows for the rapid estimation of reactivity, reducing the need for extensive experimental work. nih.govnih.gov These models are built on the assumption that an atom's reactivity can be predicted by understanding its local chemical environment. rsc.org

Influence of Cyclopentyl and Aryl Thiomethyl Substituents on Reactivity

The reactivity of the carbonyl group in this compound is modulated by the electronic and steric effects of its adjacent substituents.

The cyclopentyl group introduces significant angle strain compared to an open-chain alkyl ketone. quora.com The sp² hybridized carbonyl carbon prefers a bond angle of approximately 120°, but the five-membered ring constrains this angle. quora.com This inherent strain can increase the reactivity of the carbonyl group toward nucleophilic addition, as the carbon center transitions to a less strained sp³ hybridized state in the tetrahedral intermediate. vub.be Theoretical calculations on cyclopentanone (B42830) show that ring size influences enol content and stability, which is a key factor in its reactivity. scispace.com

| Substituent | Primary Effect | Consequence for Reactivity |

| Cyclopentyl Group | Angle Strain, Steric Hindrance | Increases carbonyl reactivity due to relief of strain in the transition state. quora.comvub.be Can sterically hinder the approach of nucleophiles. |

| 4-Thiomethylphenyl Group | Electronic Effects (Resonance and Induction) | Modulates the electrophilicity of the carbonyl carbon. The sulfur atom's lone pairs can donate electron density to the ring. |

This interactive table outlines the influence of the key substituents on the ketone's reactivity.

Role of the Sulfur Atom in Electronic and Steric Effects

The sulfur atom in the thiomethyl group is central to the electronic character of the 4-thiomethylphenyl moiety. Sulfur is a versatile element in organic chemistry, capable of existing in various oxidation states and known for its high polarizability. numberanalytics.com

Steric Effects: The thiomethyl group is generally not considered to be exceptionally bulky. However, its rotational freedom and the C-S-C bond angle can influence the conformation of the entire molecule. This can have subtle steric implications for how the molecule interacts with catalysts or other reactants. Computational studies can model these conformational preferences and their energetic costs, providing insight into the most stable arrangements and how they might affect reaction pathways. ub.edu The unique properties of sulfur make it a valuable functional group for tuning the electronic and steric landscape of organic molecules. numberanalytics.comnumberanalytics.com

| Property | Description | Implication for this compound |

| Resonance | Donation of sulfur's lone pair electrons into the phenyl ring's π-system. | Increases electron density on the aryl ring, potentially influencing the electrophilicity of the carbonyl group. |

| Inductive Effect | Electronegativity difference between sulfur and carbon leads to bond polarization. | Contributes to the overall electronic effect on the aromatic ring and carbonyl group. |

| Polarizability | The electron cloud of sulfur is relatively diffuse and easily distorted. numberanalytics.com | Can stabilize nearby charges and influence non-covalent interactions. |

| Steric Profile | The size and conformational flexibility of the thiomethyl group. | Can influence the preferred orientation of the aryl ring and affect access to the reactive carbonyl center. |

This interactive table details the specific roles of the sulfur atom in the molecule's structure and reactivity.

Derivatives and Analogues of Cyclopentyl 4 Thiomethylphenyl Ketone

Synthetic Exploration of Cyclopentyl Ring Modifications

The cyclopentyl group, a five-membered alicyclic ring, significantly influences the molecule's conformational flexibility and lipophilicity. fiveable.melibretexts.org Its modification is a key strategy for altering the compound's three-dimensional shape and interactions with biological targets. fiveable.me Synthetic exploration of this moiety can involve ring expansion, ring contraction, or the introduction of various substituents.

Key synthetic strategies for modifying the cyclopentyl ring include:

Ring Expansion: Cyclopentanones can be converted to cyclohexanones through reactions like the Tiffeneu-Demjanov rearrangement. This process typically involves the formation of a cyanohydrin from the ketone, reduction of the nitrile to an amine, diazotization, and subsequent rearrangement.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. researchgate.net For a cyclopentyl ketone derivative, this would involve α-halogenation followed by treatment with a base to yield a cyclobutanecarboxylic acid derivative. researchgate.net

Functionalization: The cyclopentyl ring can be functionalized through various C-H activation or radical-mediated reactions to introduce substituents such as alkyl, hydroxyl, or halogen groups. These modifications can alter the steric and electronic properties of the molecule.

Annulation Reactions: Fused-ring systems can be constructed from cyclopentenone precursors, which can be key intermediates in asymmetric synthesis. acs.org These reactions build additional rings onto the cyclopentyl core, creating more complex and rigid structures. acs.org

Table 1: Selected Synthetic Modifications of the Cyclopentyl Ring

| Modification Type | General Method | Reagents/Conditions | Potential Product from Cyclopentyl Ketone Precursor |

|---|

Chemical Derivatization of the Ketone Carbonyl Group

The ketone carbonyl group is a highly versatile functional group that serves as a primary hub for chemical derivatization. numberanalytics.comsolubilityofthings.com Its electrophilic carbon and nucleophilic oxygen allow for a wide range of transformations, leading to diverse analogues with altered electronic properties and hydrogen bonding capabilities. mhmedical.com

Common derivatizations of the ketone carbonyl group include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This transformation introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor.

Reductive Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene (B1212753) (CH₂) group can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). libretexts.org

Formation of Imines, Oximes, and Hydrazones: Condensation of the ketone with primary amines, hydroxylamine, or hydrazine derivatives yields imines, oximes, and hydrazones, respectively. mhmedical.com These reactions replace the C=O double bond with a C=N double bond, altering the geometry and electronic nature of the functional group. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent used to form stable 2,4-dinitrophenylhydrazone derivatives, which are often used for characterization. yorku.caresearchgate.net

Conversion to Thioacetals: The ketone can be converted to a thioacetal by reacting it with a thiol, such as 1,2-ethanedithiol, under acidic conditions. libretexts.org Thioacetals are stable functional groups that can also be used as protecting groups for the carbonyl. libretexts.org

Table 2: Common Derivatization Reactions of the Ketone Carbonyl Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)-) |

| Reductive Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Imine Formation | R-NH₂ (Primary Amine), H⁺ | Imine (-C(=NR)-) |

| Oxime Formation | NH₂OH·HCl, Base | Oxime (-C(=NOH)-) |

| Hydrazone Formation | H₂NNH₂ (Hydrazine) | Hydrazone (-C(=NNH₂)-) |

| Thioacetal Formation | HS(CH₂)₂SH, Lewis Acid | Dithiolane (cyclic thioacetal) |

Transformations and Functionalization of the 4-Thiomethylphenyl Moiety

The 4-thiomethylphenyl group contains two key sites for modification: the sulfur atom of the thioether and the aromatic ring itself. Transformations at this moiety can modulate properties such as polarity, solubility, and metabolic stability.

Key transformations include:

Oxidation of the Sulfur Atom: The thioether (sulfide) can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. researchgate.net Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. This modification dramatically increases the polarity of the moiety and introduces a hydrogen bond acceptor group.

Electrophilic Aromatic Substitution: The thiomethyl group is an ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution. Reactions such as halogenation (e.g., with Br₂) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to occur at the positions ortho to the thiomethyl group (positions 3 and 5).

Modification via Metal-Catalyzed Cross-Coupling: The aromatic ring can be further functionalized by first introducing a halogen (e.g., bromine or iodine) and then performing cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds.

S-Demethylation and Re-alkylation: The methyl group can be cleaved using specific reagents (e.g., BBr₃ or certain nucleophiles) to yield a thiophenol. The resulting thiol can then be re-alkylated with different electrophiles to introduce novel side chains.

Table 3: Selected Transformations of the 4-Thiomethylphenyl Moiety

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Sulfide Oxidation | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide (-S(O)CH₃) |

| Sulfide Oxidation | H₂O₂ or m-CPBA (>2 equiv.) | Sulfone (-S(O)₂CH₃) |

| Aromatic Bromination | Br₂, FeBr₃ | 3-Bromo-4-thiomethylphenyl derivative |

| S-Demethylation | Sodium thiophenoxide in DMF | 4-Thiophenol derivative |

Synthesis and Characterization of Sulfur-Containing Heterocycles Derived from Ketones

Ketones, particularly those bearing sulfur functionalities, are valuable precursors for the synthesis of a wide range of sulfur-containing heterocycles. nih.govresearchgate.net These cyclic structures are prevalent in many pharmaceuticals and biologically active compounds. The synthesis often involves intramolecular cyclization reactions where both the ketone and the sulfur moiety participate.

Synthetic routes to sulfur heterocycles from ketone precursors include:

Gewald Aminothiophene Synthesis: While the classic Gewald reaction starts with an α-methylene ketone, a ketone like cyclopentyl 4-thiomethylphenyl ketone could be modified to create a suitable precursor. For example, α-functionalization to introduce a cyano group, followed by reaction with elemental sulfur and an amine, can lead to highly substituted thiophenes. nih.gov

Thionation and Cycloaddition: The ketone can be converted to the corresponding thioketone using reagents like Lawesson's reagent. Thioketones are reactive species that can undergo various cycloaddition reactions. For instance, they can react as dipolarophiles in [3+2] cycloadditions with thiocarbonyl S-sulfides to form sulfur-rich heterocycles like 1,2,4-trithiolanes. mdpi.com

Intramolecular Condensation/Cyclization: A derivative of the parent ketone could be synthesized to contain a reactive group that can undergo an intramolecular cyclization with the sulfur atom or a group attached to it. For example, introduction of a leaving group ortho to the thiomethyl group on the phenyl ring could facilitate a nucleophilic attack by an enolate of the ketone, leading to the formation of a fused sulfur-containing ring system. mdpi.com

Pummerer Reaction-Mediated Cyclization: Oxidation of the thiomethyl group to a sulfoxide, followed by treatment with an acid anhydride (B1165640) (e.g., acetic anhydride), can generate a reactive thionium (B1214772) ion intermediate via the Pummerer rearrangement. This electrophilic intermediate can be trapped intramolecularly by an enol or enolate derived from the ketone, leading to the formation of cyclic structures such as dihydrothiophenes or related heterocycles.

Table 4: Examples of Sulfur-Containing Heterocycles from Ketone Derivatives

| Heterocycle Class | General Synthetic Strategy | Key Reagent(s) |

|---|---|---|

| Thiophene | Gewald Synthesis | Elemental Sulfur (S₈), Amine |

| 1,2,4-Trithiolane | Thionation followed by [3+2] Cycloaddition | Lawesson's Reagent, Sulfur Source |

| Thiopyran | Intramolecular Cyclization of Thioamide Derivatives | P₄S₁₀ |

| Benzothiophene | Pummerer Reaction-Mediated Cyclization | m-CPBA, Acetic Anhydride |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cyclopentyl 4-thiomethylphenyl ketone with high purity?

- Methodological Answer : The synthesis can be optimized via Grignard reagent reactions or Friedel-Crafts acylation. For example, cyclopentyl phenyl ketone analogs are synthesized using cycloalkyl anions in Michael additions to ethyl vinyl ketone . For the thiomethyl substituent, introduce thiol groups via nucleophilic substitution or oxidation of thioethers. Purification steps should include column chromatography and recrystallization, with characterization via NMR (¹H/¹³C), IR, and HPLC-MS to confirm purity (>97%) .

Q. How does the thiomethyl substituent influence the compound’s physical and spectroscopic properties?

- Methodological Answer : The thiomethyl group increases electron density on the aromatic ring, altering NMR chemical shifts (e.g., downfield shifts for protons near sulfur). IR spectra show C=S stretches at ~600–700 cm⁻¹. Comparative studies with non-thio analogs (e.g., cyclopentyl phenyl ketone) reveal differences in solubility and melting points due to sulfur’s polarizability .

Q. What experimental protocols ensure accurate quantification of reaction yields for this ketone?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) in GC-MS or HPLC analyses. For kinetic studies, monitor reactions via in-situ FTIR or UV-Vis spectroscopy. Report yields with error margins (±2–5%) and validate reproducibility across triplicate trials .

Advanced Research Questions

Q. How do steric and electronic effects of the thiomethyl group impact reaction kinetics in reduction or oxidation pathways?

- Methodological Answer : Kinetic studies of cycloalkyl phenyl ketones with NaBH₄ show cyclopentyl derivatives react faster (rate constant 0.36 at 0°C) than smaller cycloalkyl analogs due to conformational flexibility . For oxidation, the thiomethyl group may stabilize radical intermediates (e.g., in C(CO)–C bond cleavage), as observed in cyclopentyl phenyl ketone oxidation via HO· radicals .

Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound?

- Methodological Answer : Disconnect the ketone into cyclopentyl and 4-thiomethylbenzoyl fragments. Use polar disconnections (e.g., acyl chloride + cyclopentyl Grignard) or transition-metal catalysis (e.g., Pd-mediated cross-coupling for sulfur incorporation). Computational tools (DFT) predict regioselectivity in substitution reactions .

Q. What advanced analytical techniques resolve contradictions in impurity profiling for this compound?

- Methodological Answer : High-resolution HPLC-IT/TOF-MS identifies impurities (e.g., thioether byproducts) via exact mass (<5 ppm error) and fragmentation pathways. For example, cyclopentyl ketone analogs show impurities like chlorobenzoic acid anhydride, which inform synthetic route optimization .

Q. How do solvent polarity and temperature affect the stereochemical outcomes of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon, while non-polar solvents stabilize keto-enol tautomers. Temperature-controlled experiments (e.g., –78°C to 25°C) modulate reaction rates and diastereoselectivity, as seen in cycloalkyl ketone reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.